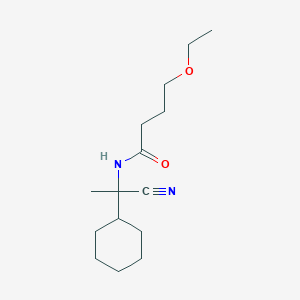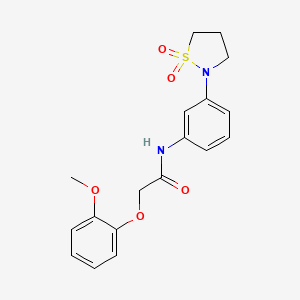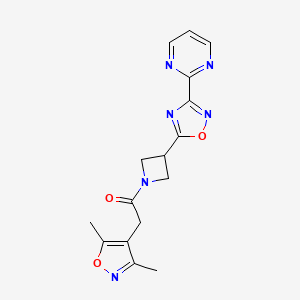![molecular formula C7H10F3N3 B2431500 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 1379377-13-5](/img/structure/B2431500.png)
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine, also known as TCN-201, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives :
- The compound is utilized in the synthesis of pyrazole derivatives, which are known for their diverse biological properties. These derivatives play a crucial role in the development of pharmaceuticals and agrochemicals due to their anti-inflammatory, analgesic, and anesthetic properties (Paim et al., 2013).
Material Modification :
- It's involved in the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds. This modification enhances the thermal stability and introduces antibacterial and antifungal properties to the materials, showcasing potential for medical applications (Aly & El-Mohdy, 2015).
Creation of Structurally Diverse Libraries :
- It serves as a starting material in alkylation and ring closure reactions, leading to the generation of a structurally diverse library of compounds. This highlights its importance in creating a variety of molecular architectures for potential use in drug discovery and material science (Roman, 2013).
Synthesis of Antioxidant Agents :
- Derivatives of the compound are used in the synthesis of new molecules with antioxidant properties. This application is crucial in developing therapeutic agents to combat oxidative stress-related diseases (El‐Mekabaty, Etman, & Mosbah, 2016).
Copolymerization Catalysts :
- Pyrazolyl compounds derived from it are utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide. This application is significant in the field of polymer chemistry, contributing to the development of sustainable materials (Matiwane, Obuah, & Darkwa, 2020).
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-3,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKABKKVZUBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431421.png)

![1-(4-ethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431425.png)


![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2431428.png)
![3-Benzyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2431429.png)


![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2431439.png)